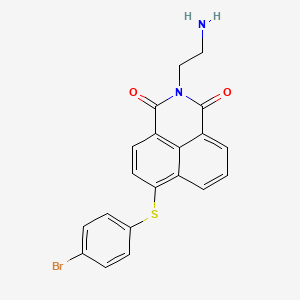

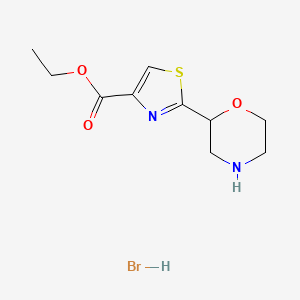

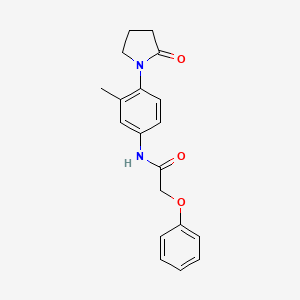

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Applications

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide and its derivatives have been extensively studied in the field of chemical synthesis. One significant application involves its use in the synthesis of pharmacologically active benzo[b]thiophen derivatives, where it serves as a precursor for various tertiary amines, which have shown preliminary pharmacological activity (Chapman et al., 1971). Additionally, similar compounds have been synthesized for their antitumor properties, with research indicating their potential as new anticancer agents (Horishny et al., 2020).

Pharmacological Research

A noteworthy area of research for this compound derivatives is in pharmacology. These derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, a key enzyme implicated in cancer progression. The in vivo profiling of these compounds demonstrated their utility in xenograft models of tumor growth (Alexander et al., 2008). Additionally, they have been explored for their antimicrobial and antiurease activities, with some showing effectiveness against certain microbial strains (Bektaş et al., 2012).

Inhibitory Effects in Chemical Reactions

This compound derivatives have also been studied for their inhibitory effects in chemical reactions. For instance, they have been observed to be effective anodic inhibitors in the aqueous oxidation of chalcopyrite, a copper-iron sulfide mineral, which is significant in the context of corrosion inhibition (Chirita et al., 2020).

Docking Studies and Potential Drug Design

In silico docking studies have utilized this compound derivatives in the search for potential antihypertensive drugs. These studies have identified promising groups of compounds for experimental screening, revealing the importance of the morpholine moiety in the interaction with biological targets like angiotensin converting enzyme (Drapak et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S.BrH/c1-2-14-10(13)7-6-16-9(12-7)8-5-11-3-4-15-8;/h6,8,11H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYSFLJKLQQBCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CNCCO2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid](/img/no-structure.png)

![5-[(3-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2473412.png)

![1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2473416.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2473421.png)

![7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2473424.png)